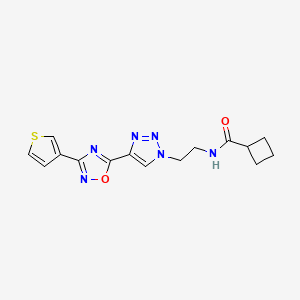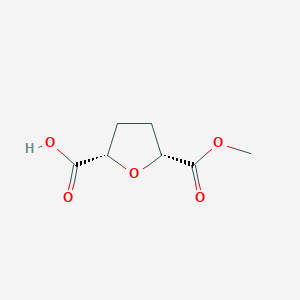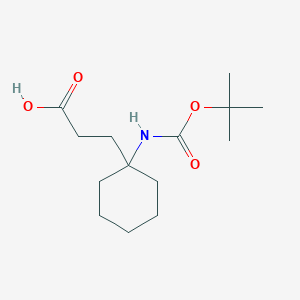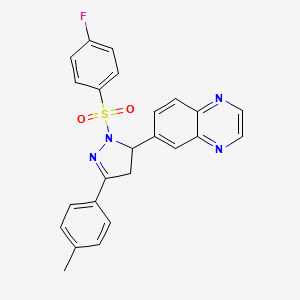![molecular formula C22H28N2O3 B2730441 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide CAS No. 496036-66-9](/img/structure/B2730441.png)
4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butanamide backbone with a 2,4-dimethylphenoxy group and a morpholin-4-ylphenyl group attached to it. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2,4-dimethylphenoxy group: This can be achieved by reacting 2,4-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,4-dimethylphenyl chloride.
Attachment of the butanamide backbone: The 2,4-dimethylphenyl chloride is then reacted with butanamide in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Introduction of the morpholin-4-ylphenyl group: The final step involves reacting the intermediate product with 4-morpholin-4-ylphenylamine under suitable conditions, such as heating in the presence of a catalyst, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and quantity of the final product.
化学反应分析
Types of Reactions
4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or morpholinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
相似化合物的比较
4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-(2,4-dimethylphenoxy)-N-(4-piperidin-4-ylphenyl)butanamide, 4-(2,4-dimethylphenoxy)-N-(4-pyrrolidin-4-ylphenyl)butanamide.
Uniqueness: The presence of the morpholin-4-yl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-5-10-21(18(2)16-17)27-13-3-4-22(25)23-19-6-8-20(9-7-19)24-11-14-26-15-12-24/h5-10,16H,3-4,11-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZLOVTYTZQVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2730363.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)


![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)

![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/new.no-structure.jpg)
![1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B2730377.png)
![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)
